5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that features a unique bicyclic structure fused with a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic conditions. Following this, the sulfonyl group is introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
The bicyclic structure is then formed through a cyclization reaction, which can be achieved by reacting the sulfonylated pyrazole with an appropriate epoxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with a sulfonyl group and a bicyclic structure. This unique arrangement imparts specific chemical and biological properties that are not commonly found in other compounds. The presence of the sulfonyl group enhances its reactivity, while the bicyclic structure provides stability and specificity in its interactions with biological targets.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQHLFQYXGSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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